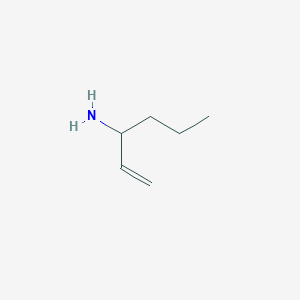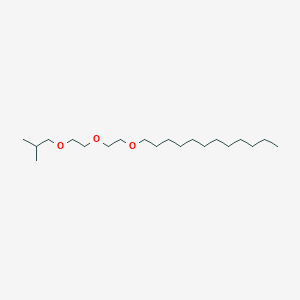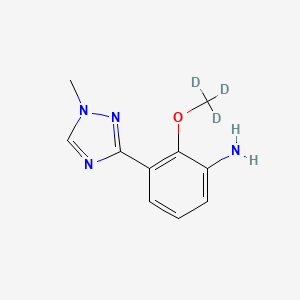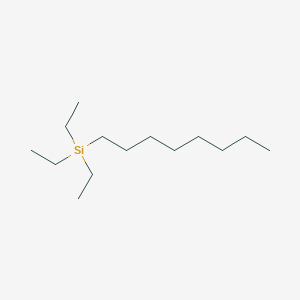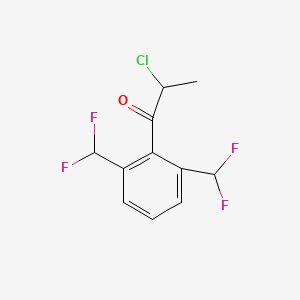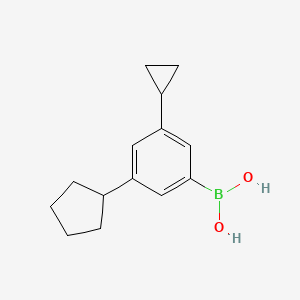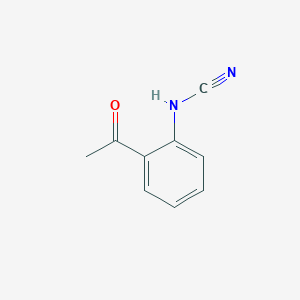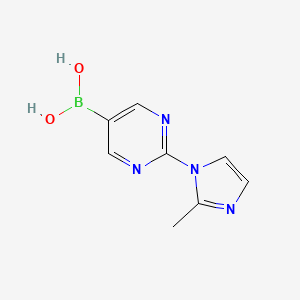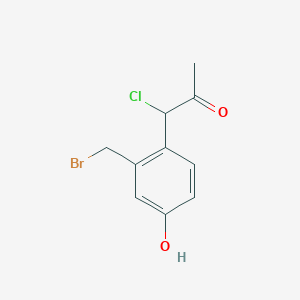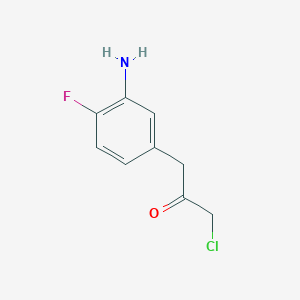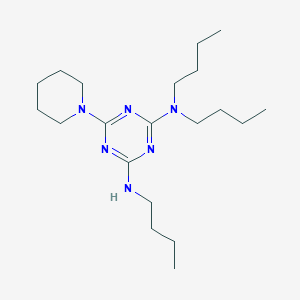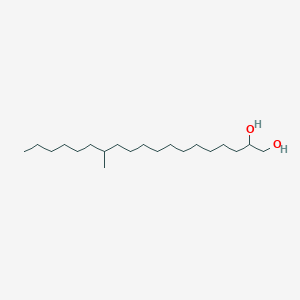
13-Methylnonadecane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Methylnonadecane-1,2-diol is an organic compound with the molecular formula C20H42O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is notable for its long carbon chain and the presence of a methyl group at the 13th position, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylnonadecane-1,2-diol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 13-methylnonadecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding unsaturated compounds. This process is conducted under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 13-Methylnonadecane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 or LiAlH4 in an inert atmosphere.
Substitution: SOCl2 or PBr3 under reflux conditions.
Major Products Formed:
Oxidation: Formation of 13-methylnonadecanone or 13-methylnonadecanoic acid.
Reduction: Formation of 13-methylnonadecane.
Substitution: Formation of 13-methylnonadecane-1,2-dichloride or 13-methylnonadecane-1,2-dibromide.
Wissenschaftliche Forschungsanwendungen
13-Methylnonadecane-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 13-Methylnonadecane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability. The long carbon chain and methyl group contribute to its hydrophobic properties, which can impact its solubility and distribution in different environments.
Vergleich Mit ähnlichen Verbindungen
1,2-Nonadecanediol: Similar structure but lacks the methyl group at the 13th position.
13-Methyl-1,2-octadecanediol: Similar structure but with a shorter carbon chain.
13-Methyl-1,2-eicosanediol: Similar structure but with a longer carbon chain.
Uniqueness: 13-Methylnonadecane-1,2-diol is unique due to the presence of the methyl group at the 13th position, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
101489-30-9 |
|---|---|
Molekularformel |
C20H42O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
13-methylnonadecane-1,2-diol |
InChI |
InChI=1S/C20H42O2/c1-3-4-5-12-15-19(2)16-13-10-8-6-7-9-11-14-17-20(22)18-21/h19-22H,3-18H2,1-2H3 |
InChI-Schlüssel |
RZTUZBQLMLKAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCCCCCCCCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


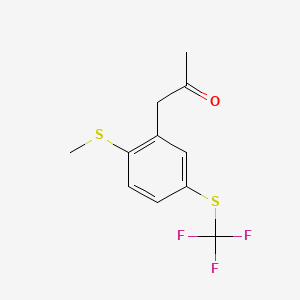
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
